
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyacetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with methoxyacetic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the Boc-protected piperidine can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-carboxyacetic acid.
Reduction: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyethanol.
Substitution: Various derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid largely depends on its application. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system and various protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
- **2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- **3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid is unique due to its combination of a Boc-protected piperidine ring and a methoxyacetic acid moiety, which provides both stability and reactivity. This makes it particularly useful as a linker in PROTAC development, where the balance between rigidity and flexibility is crucial for effective protein degradation.
Propiedades
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(18-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYWUOEHFEABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)
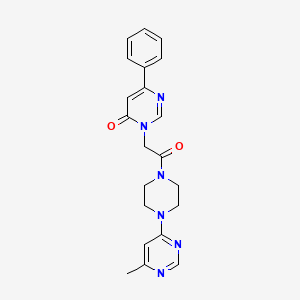
![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)
![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)
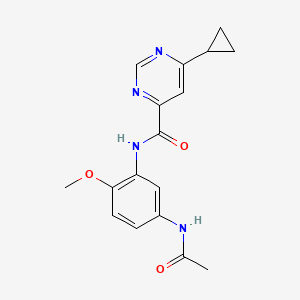

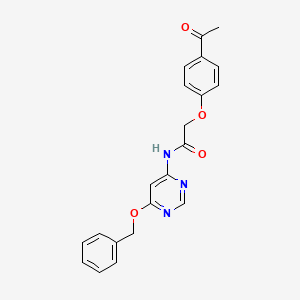
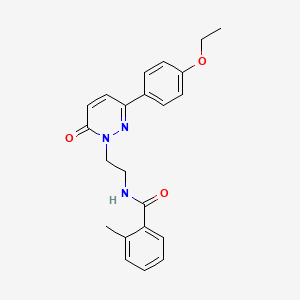
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2613435.png)
![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)
![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)
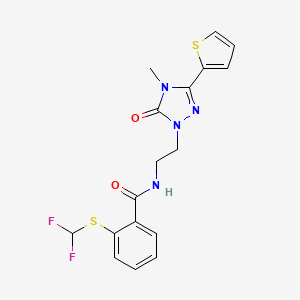
![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)
